1-(5-Chloro-2-isopropoxyphenyl)ethanone
Description
1-(5-Chloro-2-isopropoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a ketone group (ethanone) attached to a phenyl ring substituted with chlorine at the 5-position and an isopropoxy group at the 2-position.
The molecular formula can be inferred as C₁₁H₁₃ClO₂, with an average molecular weight of 212.67 g/mol (calculated based on substituents).
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(5-chloro-2-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-7H,1-3H3 |
InChI Key |
RBTZJWDQUOLTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Hydroxyacetophenone Family
Key analogs from the Handbook of Hydroxyacetophenones (–15) include:
Key Observations :
- Substituent Effects : The isopropoxy group in the target compound likely increases steric hindrance and lipophilicity compared to methoxy or hydroxyl analogs, impacting solubility and reactivity .
- Biological Activity: Chloro and alkoxy substitutions are associated with antimicrobial and antioxidant properties in related compounds (e.g., Schiff bases derived from chloro-ethanones showed activity against E. coli and Salmonella Typhi) .
Comparison with Phenoxy and Thioether Derivatives
- 1-(5-Chloro-2-phenoxyphenyl)ethanone (): Molecular Formula: C₁₄H₁₁ClO₂. The phenoxy group introduces aromaticity and planar rigidity, differing from the branched isopropoxy group.
- Thioether Derivatives (): Example: 1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone (CAS 1091758-96-1). Thioethers and oxadiazole rings enhance electronic delocalization and metal-binding capacity, which are absent in the target compound. Such features correlate with antimalarial activity (e.g., derivatives outperformed chloroquine in QSAR studies) .
Nitro and Trifluoroacetyl Substitutions
- 1-(5-Chloro-2-nitrophenyl)ethanone (CAS 18640-60-3, ): Molecular Formula: C₈H₆ClNO₃. Melting Point: 58–61°C; Boiling Point: 332.2°C. The nitro group increases electrophilicity, making it more reactive in substitution reactions compared to the isopropoxy analog .
- Trifluoroacetyl Derivatives (): Example: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride. The electron-withdrawing trifluoroacetyl group drastically alters electronic properties, enhancing stability and bioavailability in medicinal chemistry contexts .
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